molecular formula C12H21ClO B1582727 2-Chlorocyclododecanone CAS No. 35951-28-1

2-Chlorocyclododecanone

Cat. No. B1582727
CAS RN: 35951-28-1
M. Wt: 216.75 g/mol
InChI Key: VDNDILHUSVTMNI-UHFFFAOYSA-N
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Description

2-Chlorocyclododecanone is an organic compound with the molecular formula C12H21ClO . It is also known as 2-CCDK.


Synthesis Analysis

The synthesis of 2-Chlorocyclododecanone involves α-chlorination of ketones. The process involves two stages. In the first stage, cyclododecane-1-one reacts with n-butyllithium and N,N-diisopropylamine in tetrahydrofuran and hexane at -78°C for 0.5 hours under an inert atmosphere. In the second stage, the product from the first stage reacts with Methyl chlorosulfonate in tetrahydrofuran and hexane at -78°C for 0.5 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 2-Chlorocyclododecanone consists of 12 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

2-Chlorocyclododecanone has a molecular weight of 216.75 g/mol. It has a melting point of 59-60°C and a boiling point of 117-118°C. Its density is predicted to be 0.99±0.1 g/cm3. It has a vapor pressure of 0.05Pa at 20°C. It is soluble in methanol and is typically found in powder form. It is white to almost white in color .

Scientific Research Applications

Photonic Applications

2-Chlorocyclododecanone, as a cyclic ketone, has been studied for its potential in photonic applications. In one study, it was synthesized through direct aldol condensation and its linear optical properties were explored. The crystal demonstrated saturation absorption and self-defocusing effect in Z-scan technique, showing potential in nonlinear optics with calculated values for nonlinear refractive index, absorption, and susceptibility. The optical response time of the crystal was around 10^-3 s, indicating its responsiveness in optical applications (Bharath, Anbuselvi, & Kalainathan, 2020).

Crystal Structure Studies

The crystal structure of 2,12-Dichlorocyclododecanone was determined using X-ray analysis. The study revealed the conformation of the 12-membered ring and discussed the effects of the carbonyl group and Cl atoms on the ring's conformation. This research provides insight into the molecular structure of chlorinated cyclododecanones, which is valuable for understanding their chemical behavior and potential applications (Aslantaş, Özsar, Balcioǧlu, & Kendi, 2006).

Synthesis of Fused Heterocycles

Cyclododecanone, a related compound, has been used as a key intermediate in synthesizing macrocyclic systems with fused or exocyclic nitrogen heterocycles. This demonstrates its utility in organic synthesis, particularly in creating complex cyclic structures (Zoorob, Elsherbini, & Hamama, 2012).

Synthesis of Bicyclododecyl Derivatives

The synthesis and characterization of novel bicyclododecyl derivatives involving 2-(2′-Oxo-3′-oximidocyclododecyl) cyclododecanone were explored. This study focused on the conformation analysis of cyclododecyl moieties, providing insights into the molecular structure and potential applications of these compounds in various fields (Wang, Tu, Ma, Zhang, & Wang, 2006).

Safety And Hazards

2-Chlorocyclododecanone is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust, fume, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area. After handling, hands and face should be washed thoroughly. Protective gloves, protective clothing, and eye protection should be worn .

properties

IUPAC Name

2-chlorocyclododecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClO/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNDILHUSVTMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)C(CCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340678
Record name 2-Chlorocyclododecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorocyclododecanone

CAS RN

35951-28-1
Record name 2-Chlorocyclododecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35951-28-1
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Record name 2-Chlorocyclododecanone
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Record name 2-chlorocyclododecanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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